(E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Catalog No.
S3057336
CAS No.
900134-94-3
M.F
C21H12FNO4S2
M. Wt
425.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)...

CAS Number

900134-94-3

Product Name

(E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

IUPAC Name

3-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Molecular Formula

C21H12FNO4S2

Molecular Weight

425.45

InChI

InChI=1S/C21H12FNO4S2/c22-16-7-2-1-6-15(16)17-9-8-14(27-17)11-18-19(24)23(21(28)29-18)13-5-3-4-12(10-13)20(25)26/h1-11H,(H,25,26)/b18-11+

InChI Key

CWYKVRQXVADRCS-WOJGMQOQSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)F

solubility

not available

The compound (E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic molecule featuring multiple functional groups, including a thiazolidinone core, a furan moiety, and a benzoic acid structure. The thiazolidinone ring is known for its biological activity, particularly in medicinal chemistry. The presence of the 2-fluorophenyl group and the furan-2-yl substituent suggests potential interactions with biological targets, making this compound of interest for pharmacological studies.

The chemical reactivity of this compound can be attributed to its functional groups. The thiazolidinone ring can undergo various reactions:

  • Nucleophilic Substitution: The carbonyl carbon in the thiazolidinone can be attacked by nucleophiles.
  • Condensation Reactions: The presence of the methylene group allows for potential condensation reactions with aldehydes or ketones.
  • Oxidation-Reduction: The compound may participate in redox reactions due to the presence of electron-withdrawing groups.

These reactions are mediated by enzymes in biological systems, which facilitate metabolic pathways that transform the compound into various metabolites

The biological activity of this compound is largely predicted based on its structural features. Compounds with similar structures have demonstrated a range of activities, including:

  • Antimicrobial: Thiazolidinones are known for their antibacterial properties.
  • Anticancer: Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Anti-inflammatory: Compounds with benzoic acid derivatives often exhibit anti-inflammatory properties.

Computer-aided predictions indicate that this compound may interact with various biological targets, potentially leading to therapeutic applications .

The synthesis of (E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves several steps:

  • Formation of the Thiazolidinone Ring: This can be achieved through cyclization reactions involving appropriate thioketones and amines.
  • Introduction of the Furan and Fluorophenyl Groups: This step may involve electrophilic aromatic substitution or coupling reactions.
  • Final Coupling with Benzoic Acid: The final product can be obtained through esterification or amidation processes.

Each step requires careful optimization to yield the desired product efficiently .

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug development targeting bacterial infections or cancer.
  • Agriculture: Possible use as a pesticide due to its antimicrobial properties.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a precursor for novel materials.

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary studies suggest:

  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Binding: Interaction with various receptors could elucidate its mechanism of action.

In vitro assays are commonly employed to evaluate these interactions, providing insights into the compound's efficacy and safety .

Several compounds share structural similarities with (E)-3-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid, including:

  • Thiazolidinediones (e.g., Pioglitazone): Known for their role in diabetes management.
  • Furan Derivatives (e.g., Furazolidone): Exhibiting antibacterial properties.
  • Fluorinated Aromatic Compounds (e.g., 2-Fluorobenzaldehyde): Used in various synthetic applications.

Comparison Table

Compound NameStructure FeaturesBiological Activity
(E)-3-(5-(...)-benzoic acidThiazolidinone, furan, fluorophenylAntimicrobial, anticancer
ThiazolidinedionesThiazolidine ringAntidiabetic
FurazolidoneFuran ringAntibacterial
2-FluorobenzaldehydeFluorinated aromaticSynthetic intermediate

This comparison highlights the unique combination of functional groups in (E)-3-(5-(...)-benzoic acid that may confer distinct biological activities not fully realized by its analogs .

XLogP3

4.9

Dates

Last modified: 08-18-2023

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